

Technical Support Center: Galanin Receptor Ligand M35 TFA

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Compound of Interest

Compound Name: Galanin Receptor Ligand M35 TFA

Cat. No.: B15494613

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Galanin Receptor Ligand M35 TFA**.

Frequently Asked Questions (FAQs)

Q1: What is **Galanin Receptor Ligand M35 TFA**?

Galanin Receptor Ligand M35 is a chimeric peptide, specifically [galanin (1-13)-bradykinin(2-9) amide], known as a high-affinity ligand for galanin receptors.[1][2] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counter-ion remaining from the synthesis and purification process.[3][4]

Q2: What is the mechanism of action for M35?

M35 is notable for its dual, concentration-dependent activity. At low nanomolar concentrations (~1 nM), it acts as a galanin receptor antagonist, reversing the inhibitory effects of galanin.[5] However, at higher concentrations (~15-30 nM), M35 displays agonistic properties, mimicking the action of galanin, such as inhibiting cAMP production.

Q3: Is M35 selective for a specific galanin receptor subtype?

No, M35 is not considered a subtype-selective ligand. It binds with high affinity to multiple galanin receptor subtypes, notably showing a higher affinity for the human galanin receptor

type 1 (GALR1) than for type 2 (GALR2). This lack of selectivity is important, as different receptor subtypes can trigger opposing signaling pathways.

Q4: How should I store and handle M35 TFA?

For long-term stability, the lyophilized powder should be stored at -20°C for up to 3 years. Once reconstituted into a stock solution (e.g., in DMSO or water), it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to keep the product away from moisture.

Q5: What is the significance of the TFA counter-ion?

Trifluoroacetic acid (TFA) is used during peptide synthesis and purification and remains in the final product as a salt. Residual TFA can significantly impact experimental results by causing dose-dependent cytotoxicity, inhibiting cell proliferation at concentrations as low as 10 nM, and altering the peptide's secondary structure. These effects can be a major source of inconsistent data.

Troubleshooting Guide

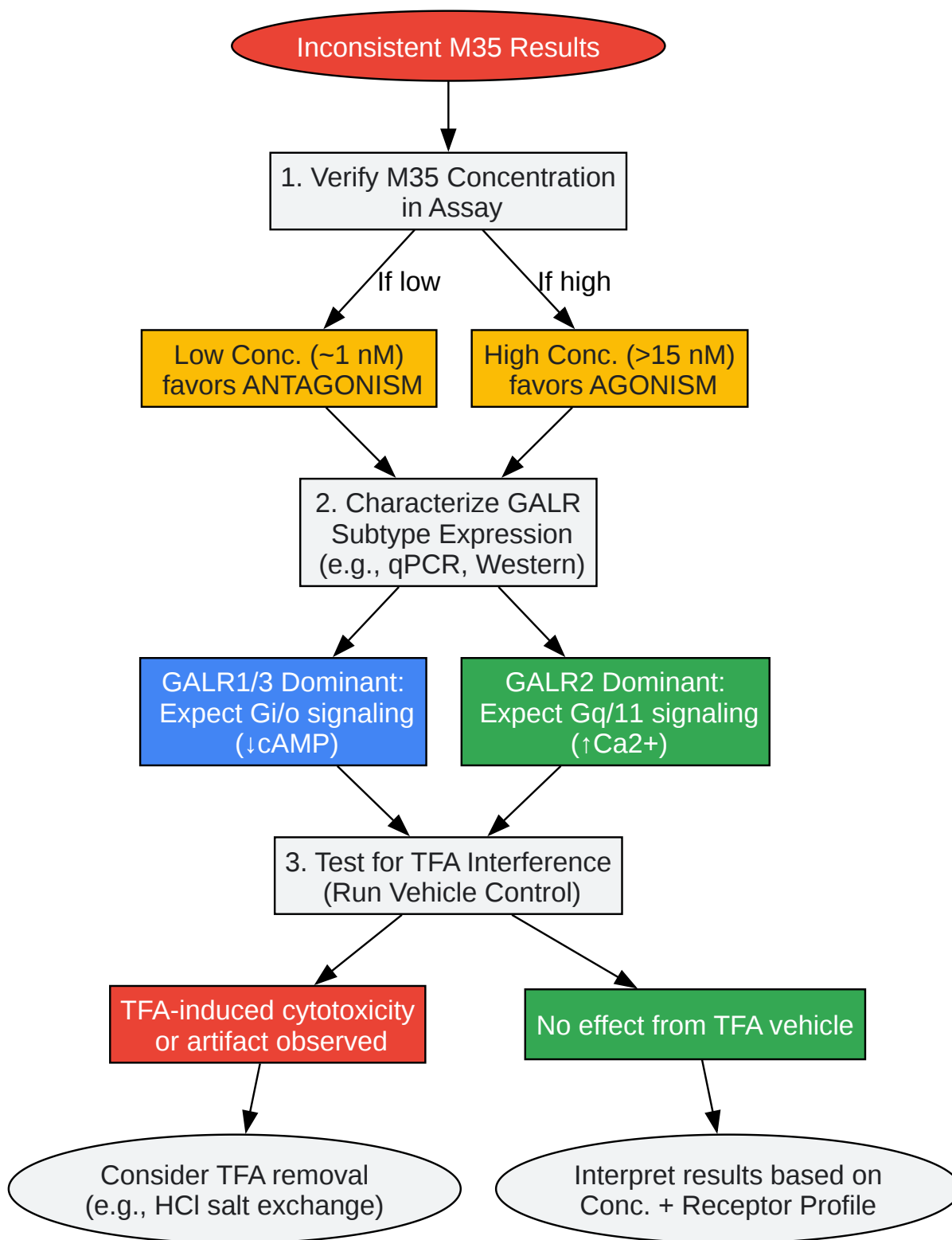
Problem 1: I am seeing inconsistent or contradictory results in my assay (e.g., sometimes agonism, sometimes antagonism).

This is the most common issue reported with M35 and can be attributed to several factors:

- **Concentration-Dependent Effects:** The primary reason for inconsistent results is the ligand's dual functionality. Verify the final concentration of M35 in your assay. Low concentrations (~1 nM) will favor antagonism, while higher concentrations (>15 nM) will produce agonistic effects.
- **Receptor Subtype Expression:** The cellular response depends on which galanin receptor subtypes (GALR1, GALR2, GALR3) are expressed in your experimental model. GALR1 and GALR3 activation typically leads to a decrease in cAMP (via Gai/o), while GALR2 activation increases intracellular calcium (via Gq/11). The net effect of the non-selective M35 will be determined by the specific receptor profile of your cells.
- **Presence of Endogenous Galanin:** M35's antagonistic properties are observed when it competes with an agonist like galanin. In systems with little to no endogenous galanin, its

intrinsic agonistic activity may be more prominent, even at lower concentrations.

Solution Workflow:



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Troubleshooting workflow for M35 TFA.

Problem 2: I am not observing any effect from M35 TFA application.

- **Incorrect Concentration:** You may be using a concentration that is too low to elicit an agonistic effect in a system without endogenous galanin, or too low to effectively compete with high levels of endogenous galanin. Perform a full dose-response curve.
- **Peptide Instability:** The peptide may have degraded due to improper storage or handling, such as repeated freeze-thaw cycles. Always use fresh aliquots for experiments.
- **TFA Interference:** High concentrations of TFA can be cytotoxic, leading to cell death and a lack of a specific biological response. Run a vehicle control with TFA at the same concentration as in your M35 TFA solution to rule out this possibility.
- **Lack of Target Receptors:** Confirm that your cell line or tissue robustly expresses galanin receptors.

Problem 3: My results have high variability between experiments.

- **TFA Salt Content:** The exact percentage of TFA can vary between batches of synthesized peptides, leading to different effective peptide concentrations and varying levels of TFA-induced side effects. If possible, quantify the peptide concentration by methods other than weight (e.g., amino acid analysis).
- **Solubility Issues:** Ensure the M35 TFA is fully dissolved in your stock solution. Incomplete solubilization can lead to inaccurate dosing. Sonication may aid dissolution.
- **Cell Passage Number:** Receptor expression levels can change as cells are passaged. Use cells within a consistent and narrow passage number range for all experiments.

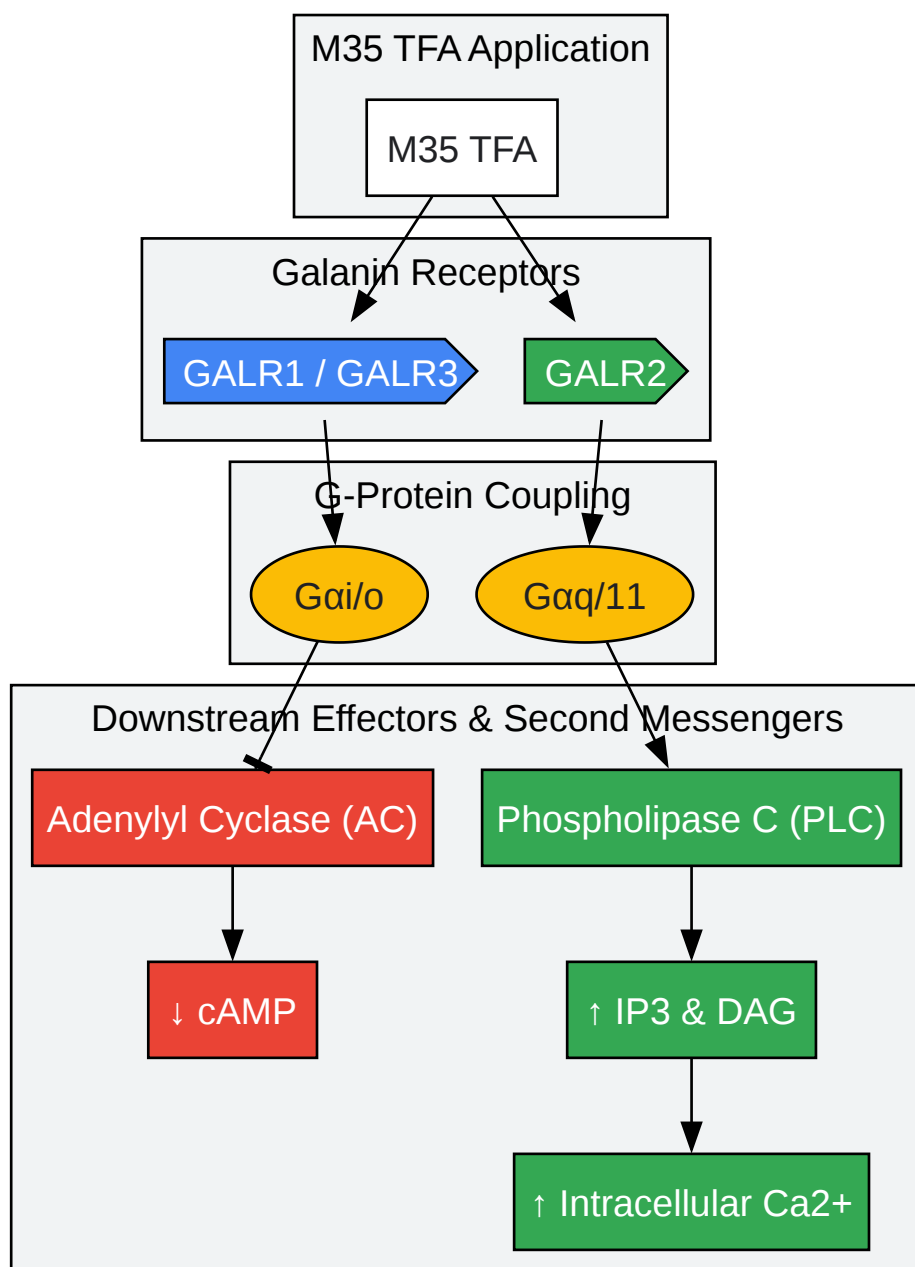
Quantitative Data Summary

The following table summarizes key quantitative parameters for M35, which can be used to guide experimental design.

Parameter	Receptor Subtype	Value	Species	Reference
Binding Affinity (K _i)	Human GALR1	0.11 nM	Human	
Human GALR2	2.0 nM	Human		
Dissociation Constant (K _d)	Galanin Receptor	0.1 nM	Rat	
Effective Concentration	Antagonist Activity	~1 nM	Rat	
Agonist Activity	15 - 30 nM	Rat		
In Vivo Dosage	N/A	6 nM / 10 µL (i.c.v.)	Rat	

Signaling Pathways and Ligand Activity

Galanin receptors couple to different G-proteins to initiate distinct downstream signaling cascades. M35, being non-selective, can potentially activate any of these pathways depending on the cellular context.



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Galanin receptor signaling pathways activated by M35.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (to test for Gai/o agonism)

This protocol is designed to measure the inhibitory effect of M35 on adenylyl cyclase activity, characteristic of GALR1/GALR3 agonism.

- **Cell Seeding:** Plate cells expressing GALR1 and/or GALR3 (e.g., CHO-GALR1, Rin m 5F) in a 96-well plate and culture overnight.
- **Pre-treatment:** Wash cells with serum-free media. Add M35 TFA at various concentrations (e.g., 0.1 nM to 1 μ M) and incubate for 15-30 minutes. Include a "vehicle only" control.
- **Stimulation:** Add a known adenylyl cyclase activator, such as Forskolin (e.g., 10 μ M final concentration), to all wells except the negative control.
- **Incubation:** Incubate for an additional 15-30 minutes at 37°C.
- **Lysis and Detection:** Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
- **Analysis:** An agonistic effect of M35 will be observed as a dose-dependent decrease in the forskolin-stimulated cAMP production.

Protocol 2: Cell Viability Assay (to test for TFA-induced cytotoxicity)

This protocol helps determine if the TFA counter-ion is causing non-specific effects on cell health.

- **Cell Seeding:** Plate your cells of interest in a 96-well plate at a suitable density and allow them to attach overnight.
- **Preparation of TFA Control:** Prepare a solution of trifluoroacetic acid in your assay buffer/media at a concentration equivalent to that present in your highest concentration of M35 TFA. Note: TFA is highly corrosive and should be handled with care.
- **Treatment:** Treat cells with:
 - Media/buffer only (negative control).

- Your M35 TFA dilutions.
- The corresponding TFA-only dilutions (vehicle control).
- Incubation: Incubate the plate for the same duration as your main experiment (e.g., 24, 48, or 72 hours).
- Detection: Measure cell viability using a standard method, such as an MTT, MTS (e.g., CellTiter 96 AQueous One), or PrestoBlue assay.
- Analysis: Compare the viability of cells treated with M35 TFA to those treated with the TFA-only control. A significant drop in viability in both groups relative to the negative control indicates a cytotoxic effect of the TFA counter-ion.

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